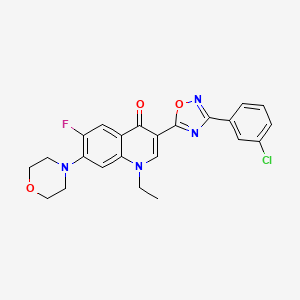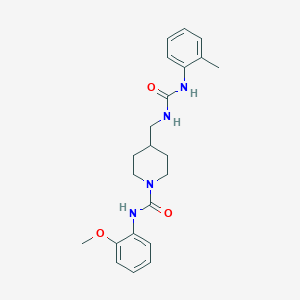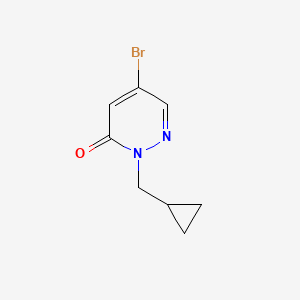![molecular formula C20H19N3O2S B2941231 N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 872695-23-3](/img/structure/B2941231.png)
N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using specific methods and studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide is not fully understood. However, studies have shown that it interacts with specific targets in cells, leading to various effects such as inhibition of cell proliferation and induction of cell death. It has also been shown to modulate specific signaling pathways involved in various diseases.
Biochemical and Physiological Effects:
N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate specific signaling pathways involved in various diseases. It has also been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide has several advantages and limitations for lab experiments. One of the main advantages is its potential as a therapeutic agent for various diseases. It has also been shown to have antifungal and antibacterial properties, which can be useful in developing new treatments for infections. However, one of the limitations is that the mechanism of action is not fully understood, which can make it challenging to develop specific treatments.
Direcciones Futuras
There are several future directions for N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide. One direction is to further study its mechanism of action to develop more targeted treatments for various diseases. Another direction is to explore its potential as an antifungal and antibacterial agent. Additionally, it can be studied for its potential in developing new treatments for neurodegenerative disorders. Further research can also be conducted to explore its potential as a diagnostic tool for specific diseases.
Métodos De Síntesis
N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide has been synthesized using a specific method. The synthesis involves the reaction of 6-(3-methoxyphenyl)pyridazin-3-amine with N-benzyl-2-chloroacetamide in the presence of a base. The reaction yields N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide, which can be further purified using various techniques.
Aplicaciones Científicas De Investigación
N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide has potential applications in various scientific research fields. One of the main applications is in the field of medicinal chemistry. This compound has been studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. It has also been studied for its potential as an antifungal and antibacterial agent.
Propiedades
IUPAC Name |
N-benzyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-25-17-9-5-8-16(12-17)18-10-11-20(23-22-18)26-14-19(24)21-13-15-6-3-2-4-7-15/h2-12H,13-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAAYNDHBDHPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(4-Chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-phenylpiperazine](/img/structure/B2941152.png)
![2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2941154.png)
![6-[5-[2-(Benzimidazol-1-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2941155.png)
![(7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2941157.png)
![6-chloro-N-[(1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2941158.png)


![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2941163.png)
![(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B2941164.png)
![N-(2-fluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2941166.png)
![(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-10-thia-1,3,6-triazatricyclo[6.3.0.0^{2,6}]undec-2-ene-5,7-dione](/img/structure/B2941167.png)
![[5-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2941168.png)